1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is a chemical compound characterized by a benzene ring substituted with a bromine atom at the 1-position and a trifluoromethanesulfonyl group (SO2CF3) at the 4-position. Its molecular formula is C₇H₄BrF₃O₂S, with a molecular weight of approximately 289.08 g/mol. The trifluoromethyl group is known for its strong electron-withdrawing properties due to the high electronegativity of fluorine atoms, which significantly influences the electronic characteristics of the molecule .
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene, also known as 4-bromobenzotrifluoromethanesulfonyl chloride, is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a bromine atom and a trifluoromethanesulfonyl chloride group (SO2Cl(CF3)). The bromine atom can be readily substituted with various nucleophiles through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities onto the aromatic ring. [] Additionally, the trifluoromethanesulfonyl chloride group can be transformed into other useful functionalities, such as thiols, amides, or esters, further expanding its synthetic utility. []
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene has been explored as a potential building block for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates, while the versatile reactivity of the molecule allows for the incorporation of various pharmacophores. Studies have investigated its potential application in the development of anti-cancer agents, kinase inhibitors, and other therapeutic candidates. [, ]
The general reaction for nucleophilic substitution can be represented as follows:
text4-BrC6H4SO2Cl + CF3SNa -> 4-BrC6H4SO2SCF3 + NaCl
Research indicates that 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene exhibits potential biological activity, particularly in medicinal chemistry. It has been explored as a building block for developing novel therapeutic agents, including anti-cancer agents and kinase inhibitors. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Several synthesis methods have been reported for 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene:
These methods highlight its versatility as an intermediate in organic synthesis due to the presence of both bromine and trifluoromethanesulfonyl groups .
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene serves various applications in organic synthesis, including:
Several compounds share structural similarities with 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Bromo-3-(trifluoromethyl)benzene | Bromine at the 1-position and trifluoromethyl group at 3 | Different substitution pattern affecting reactivity |
4-Bromobenzenesulfonyl chloride | Contains a sulfonyl chloride instead of trifluoromethyl | More reactive due to sulfonyl chloride |
Trifluoromethanesulfonyl benzene | Benzene ring with only a trifluoromethanesulfonyl group | Lacks bromine, altering its reactivity profile |
1-Chloro-4-[(trifluoromethyl)sulfonyl]benzene | Chlorine instead of bromine | Different halogen affects nucleophilic substitution |
The uniqueness of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene lies in its dual functionality, offering both nucleophilic and electrophilic sites for further chemical transformations, making it a valuable intermediate in organic synthesis and drug development .
The compound’s IUPAC name, 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene, reflects its substitution pattern on the benzene ring. Key structural identifiers include:
The trifluoromethylsulfonyl group induces significant electron deficiency in the aromatic ring, as evidenced by nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F NMR spectrum shows a characteristic triplet for the CF₃ group at δ -78 ppm, while the ¹H NMR reveals deshielded aromatic protons at δ 7.8–8.1 ppm due to the electron-withdrawing effects of both substituents .
X-ray crystallography confirms a planar benzene ring with bond angles distorted by the steric and electronic effects of the substituents. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, attributed to the polar trifluoromethylsulfonyl group .
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene exhibits characteristic aromatic signals consistent with a para-disubstituted benzene ring system [1]. The spectrum reveals two distinct doublet signals at 7.64 parts per million and 7.50 parts per million, each integrating for two protons with a coupling constant of 8.6 hertz [1]. This splitting pattern is diagnostic of the para-substitution pattern, where the aromatic protons ortho to the bromine substituent appear as a downfield doublet at 7.64 parts per million, while those ortho to the trifluoromethylsulfonyl group resonate at 7.50 parts per million [1].
Carbon-13 Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework [1]. The aromatic carbon signals appear at 132.1 parts per million and 129.7 parts per million, representing the quaternary and tertiary aromatic carbons, respectively [1]. The carbons bearing the substituents show characteristic quartet patterns due to coupling with the trifluoromethyl group fluorine nuclei [1]. Specifically, signals at 126.9 parts per million (quartet, coupling constant = 3.8 hertz) and 126.5 parts per million (quartet, coupling constant = 1.8 hertz) correspond to carbons in proximity to the trifluoromethylsulfonyl substituent [1]. The trifluoromethyl carbon exhibits a characteristic quartet at 123.9 parts per million with a large coupling constant of 273.1 hertz, typical of direct carbon-fluorine coupling [1].
Fluorine-19 Nuclear Magnetic Resonance Analysis
The fluorine-19 nuclear magnetic resonance spectrum displays a sharp singlet at -62.8 parts per million, integrating for three fluorine nuclei [1]. This chemical shift is characteristic of trifluoromethyl groups attached to electron-withdrawing sulfonyl functionalities [1]. The singlet multiplicity indicates equivalent fluorine environments within the trifluoromethyl group, with no observable coupling to other magnetic nuclei in the molecule [1].
Spectroscopic Technique | Key Chemical Shifts/Fragmentation (units) | Multiplicity/Intensity |
---|---|---|
Proton Nuclear Magnetic Resonance | 7.64 (d, J = 8.6 Hz, 2H), 7.50 (d, J = 8.6 Hz, 2H) ppm | Doublets with J-coupling of 8.6 Hz |
Carbon-13 Nuclear Magnetic Resonance | 132.1, 129.7, 126.9 (q, J = 3.8 Hz), 126.5 (q, J = 1.8 Hz), 123.9 (q, J = 273.1 Hz) ppm | Quartet patterns due to CF₃ coupling |
Fluorine-19 Nuclear Magnetic Resonance | -62.8 (s, 3F) ppm | Singlet |
The mass spectrometric analysis of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene reveals characteristic fragmentation pathways typical of organosulfur compounds containing halogen substituents [2] [3]. The molecular ion peak appears at mass-to-charge ratio 289, corresponding to the intact molecular structure [4] [5]. Key fragmentation patterns include loss of hydrofluoric acid (mass-to-charge ratio 269, representing molecular ion minus 20 mass units) and elimination of the sulfur dioxide-trifluoromethyl fragment (mass-to-charge ratio 225, representing molecular ion minus 64 mass units) [2] [3].
The presence of bromine creates characteristic isotope patterns in the mass spectrum, with peaks separated by 2 mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes [2] [3]. Additional fragment ions result from successive losses of fluorine atoms and sulfur-containing moieties, providing structural confirmation through established fragmentation mechanisms for aromatic sulfonyl compounds [2] [3].
Mass-to-Charge Ratio | Fragment Identity | Fragmentation Process |
---|---|---|
289 | Molecular ion [M]⁺ | Intact molecular structure |
269 | [M-20]⁺ | Loss of hydrofluoric acid |
225 | [M-64]⁺ | Loss of sulfur dioxide-trifluoromethyl |
The molecular geometry of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene can be inferred from crystallographic studies of structurally analogous compounds containing similar functional groups [6] [7] [8]. Based on comparative analysis with related brominated sulfonyl derivatives, the compound exhibits typical bond lengths and angles consistent with para-disubstituted benzene systems [6] [7].
Bond Length Analysis
The carbon-bromine bond length is expected to fall within the range of 1.90-1.91 angstroms, consistent with aromatic carbon-bromine bonds in similar systems [7]. The carbon-sulfur bond connecting the benzene ring to the sulfonyl group typically measures 1.76-1.78 angstroms [7]. Within the sulfonyl moiety, the sulfur-oxygen bonds exhibit lengths of approximately 1.43-1.45 angstroms, characteristic of sulfur-oxygen double bond character [7]. The sulfur-carbon bond to the trifluoromethyl group measures approximately 1.82-1.84 angstroms, while the carbon-fluorine bonds within the trifluoromethyl group are typically 1.33-1.35 angstroms [7] [8].
Angular Geometry
The benzene ring maintains its characteristic geometry with bond angles of approximately 119-121 degrees [6] [8]. The sulfonyl group exhibits tetrahedral geometry around the sulfur center, with oxygen-sulfur-oxygen bond angles of approximately 117-119 degrees [7]. The trifluoromethyl group adopts a tetrahedral configuration with fluorine-carbon-fluorine angles close to 109.5 degrees [8].
Structural Parameter | Typical Range (Angstroms/Degrees) | Reference Compound/Method |
---|---|---|
Carbon-Bromine Bond Length | 1.90-1.91 Å | Similar brominated aromatics |
Carbon-Sulfur Bond Length | 1.76-1.78 Å | Sulfonyl-containing compounds |
Sulfur-Oxygen Bond Length | 1.43-1.45 Å | Sulfone crystal structures |
Sulfur-Carbon(trifluoromethyl) Bond Length | 1.82-1.84 Å | Trifluoromethylsulfonyl derivatives |
Carbon-Fluorine Bond Length | 1.33-1.35 Å | Trifluoromethyl groups |
Benzene Ring Bond Angles | 119-121° | Substituted benzenes |
Sulfonyl Group Bond Angles | 117-119° (O-S-O) | Methanesulfonyl derivatives |
Density functional theory calculations using the Becke, three-parameter, Lee-Yang-Parr functional with appropriate basis sets provide valuable insights into the electronic structure and molecular properties of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene [10]. These computational approaches have proven effective for similar organofluorine and organosulfur compounds, offering reliable predictions of geometric parameters, vibrational frequencies, and electronic properties [10].
Geometric Optimization
Density functional theory geometry optimization calculations predict molecular conformations that align closely with experimental crystallographic data for analogous compounds [10]. The optimized structure maintains planarity of the benzene ring system with minimal deviation from ideal aromatic geometry . The trifluoromethylsulfonyl substituent adopts an orientation that minimizes steric interactions while maximizing electronic stabilization through resonance effects .
Electronic Structure Analysis
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals significant contribution from the aromatic π-system and the electron-withdrawing nature of both substituents [10]. The trifluoromethylsulfonyl group acts as a strong electron-withdrawing group, substantially lowering the highest occupied molecular orbital energy compared to unsubstituted benzene . The bromine substituent contributes both inductive electron withdrawal and modest resonance donation through its lone pair electrons [11].
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations using density functional theory methods provide assignments for infrared and Raman active modes [10] [12]. The characteristic sulfur-oxygen stretching vibrations appear in the 1150-1350 reciprocal centimeter range, while aromatic carbon-hydrogen stretching modes occur around 3000-3100 reciprocal centimeters [10] [12]. The carbon-bromine stretching vibration typically appears as a strong band around 245-253 reciprocal centimeters [12].
Carbon-Bromine Bond Dissociation Energy
The carbon-bromine bond dissociation energy in 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is significantly influenced by the electron-withdrawing nature of the para-trifluoromethylsulfonyl substituent [11] [13]. Computational studies on similar systems suggest that electron-withdrawing groups in the para position increase the carbon-halogen bond dissociation energy due to stabilization of the resulting aryl radical [11]. The trifluoromethylsulfonyl group, being one of the strongest electron-withdrawing groups, is expected to substantially increase the carbon-bromine bond dissociation energy compared to bromobenzene [11].
Sulfur-Carbon Bond Dissociation Energies
The sulfur-carbon bonds within the trifluoromethylsulfonyl group exhibit high dissociation energies due to the electronegativity of the fluorine atoms and the stability of the resulting fragments [11] [13]. The sulfur-carbon bond connecting the sulfonyl group to the benzene ring benefits from partial double bond character due to resonance stabilization, resulting in enhanced bond strength [11].
Computational Predictions
Machine learning approaches for bond dissociation energy prediction suggest that the unique combination of electron-withdrawing substituents in this molecule creates a distinctive electronic environment that affects all bond dissociation energies [13]. The aromatic carbon-hydrogen bonds are expected to exhibit slightly elevated dissociation energies due to the electron-deficient nature of the aromatic system [13].
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₇H₄BrF₃O₂S | Sigma-Aldrich |
Molecular Weight | 289.07 g/mol | Sigma-Aldrich |
Melting Point | 60-65°C | Matrix Scientific |
Chemical Abstract Service Registry Number | 312-20-9 | Chemical Abstracts Service |
International Union of Pure and Applied Chemistry Name | 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene | International Union of Pure and Applied Chemistry |
Simplified Molecular Input Line Entry System | BrC1=CC=C(C=C1)S(C(F)(F)F)(=O)=O | Sigma-Aldrich |
Monoisotopic Mass | 287.906748 g/mol | Environmental Protection Agency DSSTox |
Irritant